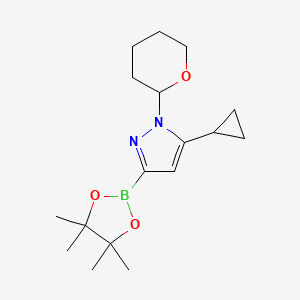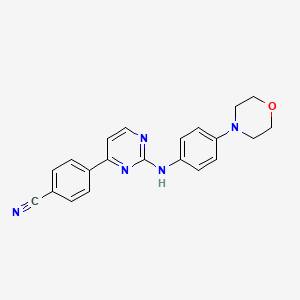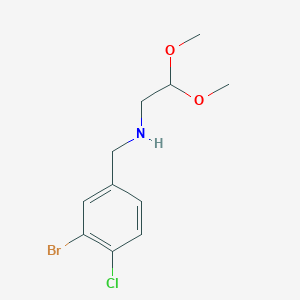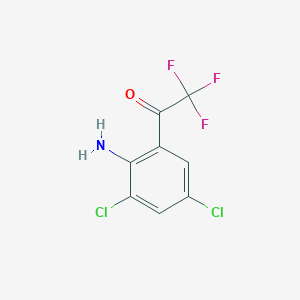![molecular formula C11H14O3 B13933175 1-(2,2-Dimethylbenzo[d][1,3]dioxol-5-yl)ethan-1-ol](/img/structure/B13933175.png)
1-(2,2-Dimethylbenzo[d][1,3]dioxol-5-yl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,2-Dimethylbenzo[d][1,3]dioxol-5-yl)ethan-1-ol is an organic compound characterized by its unique structure, which includes a benzo[d][1,3]dioxole ring substituted with a 2,2-dimethyl group and an ethan-1-ol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-Dimethylbenzo[d][1,3]dioxol-5-yl)ethan-1-ol typically involves the reaction of 2,2-dimethylbenzo[d][1,3]dioxole with an appropriate ethan-1-ol derivative under specific conditions. One common method involves the use of a Grignard reagent, where the benzo[d][1,3]dioxole is reacted with a Grignard reagent derived from ethan-1-ol in the presence of a catalyst such as palladium or nickel .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1-(2,2-Dimethylbenzo[d][1,3]dioxol-5-yl)ethan-1-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Alkyl halides, esters
Aplicaciones Científicas De Investigación
1-(2,2-Dimethylbenzo[d][1,3]dioxol-5-yl)ethan-1-ol has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-(2,2-Dimethylbenzo[d][1,3]dioxol-5-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways and enzymes involved in cell proliferation and survival . Additionally, its antimicrobial properties may result from its interaction with bacterial cell membranes, leading to cell lysis and death .
Comparación Con Compuestos Similares
Similar Compounds
- 2,2-Dimethylbenzo[d][1,3]dioxole-5-carbaldehyde
- 2-(benzo[d][1,3]dioxol-5-yl)ethan-1-amine
- (E)-1-(Benzo[d][1,3]dioxol-5-yl)-3-([2,2′-bithiophen]-5-yl)prop-2-en
Uniqueness
1-(2,2-Dimethylbenzo[d][1,3]dioxol-5-yl)ethan-1-ol is unique due to its specific structural features, including the presence of both a benzo[d][1,3]dioxole ring and an ethan-1-ol moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C11H14O3 |
|---|---|
Peso molecular |
194.23 g/mol |
Nombre IUPAC |
1-(2,2-dimethyl-1,3-benzodioxol-5-yl)ethanol |
InChI |
InChI=1S/C11H14O3/c1-7(12)8-4-5-9-10(6-8)14-11(2,3)13-9/h4-7,12H,1-3H3 |
Clave InChI |
LEGUSRCAMRZBQU-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC2=C(C=C1)OC(O2)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![[4-(5-Chloro-thiophen-2-yl)-5-methyl-pyrimidin-2-yl]-(4-imidazol-1-yl-phenyl)-amine](/img/structure/B13933153.png)




